molecular formula C34H32BF3N6O3 B609839 Olaparib-bodipy FL CAS No. 1380359-84-1

Olaparib-bodipy FL

カタログ番号 B609839
CAS番号: 1380359-84-1
分子量: 640.47
InChIキー: IGUTVNUEFKPBGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Olaparib-bodipy FL is a Bodipy FL-conjugated PARP inhibitor . It is a small molecule and fluorescent inhibitor of PARP1 . It is a highly selective probe and can be used as an imaging agent to detect glioblastomas in vivo .


Synthesis Analysis

A practical, economical, and scalable process for the synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a key intermediate for olaparib, has been reported . The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety .


Molecular Structure Analysis

The molecular structure of Olaparib-bodipy FL is based on Olaparib . The green component in the structure represents the fluorescent BODIPY-FL component of PARPi-FL .


Chemical Reactions Analysis

Olaparib-bodipy FL is a potent oral poly (ADP-ribose) polymerase inhibitor. It is partially hepatically cleared . Forced degradation studies aim to evaluate drug stability under stressful conditions in order to predict the formation of harmful degradation products (DPs) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Olaparib-bodipy FL can be found on the PubChem database .

科学的研究の応用

  • Fluorescent Imaging in Cancer Cells : A study describes a PARP1 fluorescence imaging agent based on Olaparib, where the cyclopropane group of Olaparib is replaced by the green fluorescent dye BODIPY fluorophore (FL). This agent targets and binds to PARP1, often overexpressed in cancer cells, allowing for the visualization of PARP1-expressing cancer cells using fluorescent imaging (Definitions, 2020).

  • Olaparib in Ovarian Cancer : Olaparib has been studied extensively for its efficacy in ovarian cancer. For example, a trial compared the combination of cediranib and olaparib versus olaparib alone in women with recurrent platinum-sensitive ovarian cancer. The combination therapy showed an improvement in progression-free survival compared to olaparib monotherapy (Liu et al., 2014).

  • Treatment of BRCA-Mutated Ovarian Cancer : Olaparib has shown efficacy in treating advanced ovarian cancer in patients with BRCA1 or BRCA2 mutations, as evidenced by a phase 2 study. This study demonstrated a positive proof of concept for genetically targeted treatment with olaparib in BRCA-mutated advanced ovarian cancer (Audeh et al., 2010).

  • Use in Various Cancer Types : Another study on olaparib monotherapy in patients with advanced cancer and a germline BRCA1/2 mutation found responses across different tumor types associated with germline BRCA1/2 mutations. This suggests the broader applicability of olaparib in various cancer types, beyond just ovarian cancer (Kaufman et al., 2015).

  • Metastatic Breast Cancer Treatment : A randomized trial compared olaparib monotherapy with standard therapy in patients with germline BRCA mutation and metastatic breast cancer. Olaparib showed significant progression-free survival benefit over standard therapy (Robson et al., 2017).

Safety And Hazards

Olaparib-bodipy FL is toxic if swallowed . It may damage the unborn child and cause damage to organs through prolonged or repeated exposure . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

将来の方向性

Olaparib-bodipy FL has significant potential for clinical translation and could aid surgeons in assessing oral cancer margins in vivo . It could also be used for fluorescence-guided resection of tumors in mouse models of oral cancer .

特性

IUPAC Name

4-[[3-[4-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoyl]piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32BF3N6O3/c1-21-17-22(2)43-31(21)20-25-9-8-24(44(25)35(43,37)38)10-12-32(45)41-13-15-42(16-14-41)34(47)28-18-23(7-11-29(28)36)19-30-26-5-3-4-6-27(26)33(46)40-39-30/h3-9,11,17-18,20H,10,12-16,19H2,1-2H3,(H,40,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUTVNUEFKPBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32BF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olaparib-bodipy FL

CAS RN

1380359-84-1
Record name Olaparib-bodipy FL
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380359841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olaparib-bodipy FL
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLAPARIB-BODIPY FL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX54372EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。